molecular formula C16H12N2O3S B5546477 [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid

[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid

Cat. No.: B5546477
M. Wt: 312.3 g/mol
InChI Key: LJQFFYVRMYCNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are fused heterocyclic compounds that have shown potential in pharmaceutical and medicinal chemistry due to their antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV properties .

Preparation Methods

The synthesis of [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid typically involves a two-step process. The first step includes the synthesis of 2-mercapto-3-phenylquinazolin-4(3H)-one from anthranilic acid and phenyl isothiocyanate . This reaction is usually carried out in the presence of a catalyst and under specific conditions to ensure high yield and purity. The second step involves the S-alkylation of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate to form the desired compound .

Chemical Reactions Analysis

[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like ethyl chloroacetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Properties

IUPAC Name

2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-14(20)10-22-16-17-13-9-5-4-8-12(13)15(21)18(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQFFYVRMYCNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.